5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Overview
Description
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen atoms. Its high nitrogen content and stability make it a valuable candidate for various applications, particularly in the development of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the desired triazine ring system . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the development of cost-effective and environmentally friendly synthesis routes is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the ring system.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro or hydroxyl derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in applications related to energy storage and release .
Comparison with Similar Compounds
Tetrazolo[1,5-b][1,2,4]triazine: A similar compound with a slightly different ring structure and properties.
6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine: A derivative with methyl groups that influence its reactivity and stability.
5,8-Dinitro-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine: A nitro-substituted derivative with enhanced energetic properties.
Uniqueness: 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine stands out due to its high nitrogen content and stability, making it particularly valuable in the development of energetic materials. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c1-2-5-9-3(4-1)6-7-8-9/h5H,1-2H2,(H,4,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMCQEMQGJHTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN2C(=NN=N2)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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